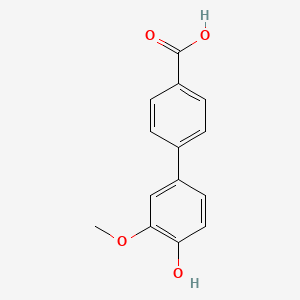

4-(4-Carboxyphenyl)-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-11(6-7-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPNZBIJJWCSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685554 | |

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189161-82-8 | |

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Carboxyphenyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Carboxyphenyl 2 Methoxyphenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com For 4-(4-Carboxyphenyl)-2-methoxyphenol, the most logical and strategic disconnection is the C-C bond between the two phenyl rings. This is a common strategy for biaryl compounds as numerous reliable reactions exist to form such bonds. amazonaws.comscitepress.org

This disconnection generates two idealized fragments, known as synthons. One synthon is an electrophilic derivative of 4-bromobenzoic acid, and the other is a nucleophilic derivative of 2-methoxyphenol. The corresponding real-world reagents, or synthetic equivalents, would be chosen based on the specific cross-coupling reaction to be employed. For instance, in a Suzuki coupling, the synthetic equivalents would be 4-carboxyphenylboronic acid and a halogenated 2-methoxyphenol. deanfrancispress.com

A secondary retrosynthetic consideration involves the carboxylic acid functional group. It can be carried through the synthesis or generated in a final step from a more robust precursor, such as an ester or nitrile group, to avoid potential side reactions. libretexts.org This leads to alternative disconnections where the target molecule is derived from a precursor like methyl 4-(4-hydroxy-3-methoxyphenyl)benzoate.

Established Synthetic Routes and Their Evolution

The formation of the biaryl core of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods have become central to modern organic synthesis due to their efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation. libretexts.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. harvard.eduorganic-chemistry.org For the synthesis of this compound, this would typically involve coupling a 2-methoxyphenol derivative with a 4-carboxyphenyl derivative.

A plausible route involves the reaction of 4-bromo-2-methoxyphenol (B1221611) with 4-carboxyphenylboronic acid. A base, such as sodium carbonate or potassium phosphate, is essential for the reaction mechanism, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgjk-sci.com The phenolic hydroxyl group might require protection (e.g., as a methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBDMS) ether) to prevent interference with the base or the catalyst, although many modern Suzuki protocols are tolerant of free hydroxyl groups.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base. wikipedia.org While typically used to form substituted alkenes, it can be adapted for biaryl synthesis through a sequence involving an aryl halide and a cyclic alkene, followed by subsequent aromatization, though this is less direct than other methods for this specific target. A more direct application in a related synthesis might involve coupling a vinyl derivative to an aryl halide. organic-chemistry.orgyoutube.com The reaction generally proceeds with high stereoselectivity. organic-chemistry.org

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl, often requiring high temperatures. organic-chemistry.org Modern variations, known as Ullmann-type reactions, are more versatile and can be used for the synthesis of unsymmetrical biaryls under milder conditions. organic-chemistry.orgnih.gov The synthesis of the target compound could potentially be achieved by coupling a 4-halobenzoic acid derivative with a 2-methoxyphenolic organocopper reagent. However, palladium-catalyzed methods are generally preferred due to their higher efficiency and broader substrate scope.

Negishi Coupling: The Negishi coupling is a powerful reaction that couples an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.org It is particularly useful for synthesizing unsymmetrical biaryls. organic-chemistry.org To synthesize this compound, one could react an organozinc reagent derived from 2-methoxyphenol with a 4-halobenzoic acid derivative (likely an ester to improve compatibility). d-nb.info The reaction tolerates a wide range of functional groups.

| Reaction | Key Reagents | Catalyst | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester + Organohalide | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. organic-chemistry.org | Boronic acids can undergo side reactions; base sensitivity. |

| Heck | Alkene + Organohalide | Palladium | Excellent for vinylation; does not require pre-formed organometallic reagents. wikipedia.org | Less direct for biaryl synthesis; regioselectivity can be an issue. |

| Ullmann | Organohalide + Organohalide (often with Copper) | Copper | Good for electron-deficient halides; classic method. | Harsh conditions (high temp); often requires stoichiometric copper. organic-chemistry.org |

| Negishi | Organozinc + Organohalide | Palladium or Nickel | High reactivity and functional group tolerance. organic-chemistry.org | Organozinc reagents are moisture and air-sensitive. |

The phenolic hydroxyl group is a key feature of the target molecule. In the context of synthesis, this group can be a source of reactivity that needs to be managed.

Protection/Deprotection: During cross-coupling, the acidic proton of the phenol (B47542) can interfere with the basic conditions required. Therefore, protecting the hydroxyl group as an ether (e.g., methyl, benzyl (B1604629), or silyl (B83357) ether) is a common strategy. This protecting group can be removed in a later step to yield the free phenol.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. nih.gov It is conceivable to start with 2-methoxyphenol and directly arylate the C-4 position. This approach, while elegant and atom-economical, may face challenges with regioselectivity, as the hydroxyl and methoxy (B1213986) groups direct to different positions. However, specialized directing groups can achieve high selectivity. nih.govrsc.org

The carboxylic acid moiety presents its own synthetic challenges due to its acidity and potential to coordinate with metal catalysts.

Hydrolysis of Precursors: A common and effective strategy is to perform the cross-coupling reaction using a precursor to the carboxylic acid, such as a nitrile (-CN) or an ester (-COOR). libretexts.org For example, methyl 4-bromobenzoate (B14158574) can be coupled with a suitable phenolic partner, and the resulting biaryl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions in a final step. libretexts.org Hydrolysis of a nitrile, introduced via an SN2 reaction on a benzyl halide, is another established method. libretexts.orgorganicchemistrytutor.com

Carboxylation of Organometallics: An alternative route is to introduce the carboxyl group after the biaryl core has been assembled. This can be achieved by first creating a bromo-biaryl intermediate, converting it into a Grignard or organolithium reagent, and then reacting it with carbon dioxide (CO2). libretexts.org A subsequent acidic workup yields the desired carboxylic acid.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of the chosen synthetic route, particularly the cross-coupling step. researchgate.net

Key parameters for optimization include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the ligand (e.g., phosphines like PPh3, PCy3, or more advanced Buchwald or N-heterocyclic carbene (NHC) ligands) can dramatically affect reaction efficiency and rate. organic-chemistry.orglibretexts.org

Base: The strength and solubility of the base (e.g., K2CO3, K3PO4, Cs2CO3) are critical, especially in Suzuki couplings, as it activates the organoboron reagent. jk-sci.com

Solvent: The choice of solvent (e.g., toluene, dioxane, DMF, or aqueous mixtures) influences the solubility of reactants and catalyst, which in turn affects reaction rates.

Temperature and Reaction Time: These parameters must be balanced to ensure complete reaction without promoting decomposition or side reactions.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 100 | 65 |

| 2 | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 80 | 92 |

| 3 | Pd2(dba)3 | SPhos | K3PO4 | Dioxane/H2O | 80 | 95 |

| 4 | Pd(PPh3)4 | - | Na2CO3 | DMF | 110 | 78 |

This table represents a hypothetical optimization study based on common findings in cross-coupling literature. Actual results may vary.

Green Chemistry Approaches and Sustainable Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. ijpsr.com

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2 is a key goal. Suzuki couplings, for instance, can often be performed in aqueous media. libretexts.org

Catalyst Efficiency and Recycling: Developing highly active catalysts that can be used at very low loadings minimizes metal waste. rug.nl Heterogenizing catalysts by anchoring them to a solid support allows for easier separation and recycling, although leaching can be a concern. rug.nl

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is fundamental. Direct C-H activation strategies are particularly advantageous in this regard.

Energy Efficiency: The use of microwave irradiation or mechanochemistry (solvent-free grinding) can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsr.comnih.gov

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity

Regioselectivity in the synthesis of this compound is a critical factor that is definitively controlled by the design of the starting materials. nih.gov The term regioselectivity refers to the control of the position at which the new carbon-carbon bond forms between the two aromatic rings.

In the context of a Suzuki-Miyaura coupling, the positions of the reactive functional groups—the halide (e.g., bromine or iodine) on one ring and the boronic acid (or its ester) on the other—dictate the final connectivity. To ensure the formation of the desired isomer, this compound, the synthesis must start with precursors where the coupling groups are at the correct positions. Specifically, the phenolic ring must be functionalized at the C4 position with a halide, and the benzoic acid ring must have the boronic acid group at its C4 position.

Stereochemical Considerations

The molecule this compound is achiral and does not possess any stereocenters. However, a relevant stereochemical concept for biaryl compounds is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of the individual rotamers. nih.gov

In biaryl systems, bulky substituents at the ortho-positions (the positions adjacent to the bond connecting the two rings) can clash, preventing free rotation and leading to stable, non-superimposable, mirror-image atropisomers. nih.gov For this compound, the substituents are a methoxy group (-OCH₃) at one ortho-position and hydrogen atoms at the other three. The methoxy group is generally not considered sufficiently bulky to create a high enough rotational barrier to form stable atropisomers at room temperature. Therefore, while hindered rotation is a key stereochemical consideration in the synthesis of many more complex or highly substituted biaryls, it is not a significant factor for this specific compound under normal conditions.

Advanced Structural Elucidation and Spectroscopic Analysis of 4 4 Carboxyphenyl 2 Methoxyphenol

High-Resolution Spectroscopic Techniques for Detailed Structural Assignment

High-resolution spectroscopic techniques are indispensable for the unambiguous structural assignment of molecules like 4-(4-Carboxyphenyl)-2-methoxyphenol. These methods probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition, bonding, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state.

¹H and ¹³C NMR: One-dimensional ¹H NMR would provide information on the number of different types of protons and their chemical environments, including the aromatic protons on the two phenyl rings, the methoxy (B1213986) group protons, and the acidic protons of the carboxyl and hydroxyl groups. ¹³C NMR would similarly reveal the number and types of carbon atoms.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between protons on the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with the carbon atom to which it is directly attached, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which would be crucial for establishing the connectivity between the two aromatic rings and the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution.

Solid-State NMR (ssNMR): In the absence of a single crystal for X-ray diffraction, or to study the compound in its solid, powdered form, ssNMR would be invaluable. It can be used to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in the chemical shifts and couplings that arise from different packing arrangements in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound.

Exact Mass Measurement: HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For C₁₄H₁₂O₄, the predicted monoisotopic mass is 244.0736 Da. uni.lu An experimental HRMS measurement would confirm this elemental composition with high precision.

Fragmentation Pathway Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could involve the loss of small neutral molecules such as H₂O, CO, or CO₂, and cleavage at the bond connecting the two phenyl rings. Analyzing these fragments helps to piece together the molecular structure.

Table 1: Predicted m/z values for adducts of this compound. uni.lu (Note: This data is predicted and not from experimental measurement.)

| Adduct | Predicted m/z |

| [M+H]⁺ | 245.08084 |

| [M+Na]⁺ | 267.06278 |

| [M-H]⁻ | 243.06628 |

| [M+NH₄]⁺ | 262.10738 |

| [M+K]⁺ | 283.03672 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to intermolecular interactions such as hydrogen bonding.

Functional Group Identification:

The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and another O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group.

C-O stretching vibrations for the ether and phenol (B47542) groups would appear in the 1260-1000 cm⁻¹ region.

Absorptions corresponding to C=C stretching in the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.

Intermolecular Interaction Analysis: The position and shape of the O-H stretching bands would be particularly sensitive to hydrogen bonding. In the solid state, strong intermolecular hydrogen bonding involving the carboxylic acid and phenolic hydroxyl groups would be expected, leading to broader and red-shifted absorption bands compared to the gas phase or a dilute solution in a non-polar solvent. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic rings.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

A single-crystal X-ray diffraction experiment would first determine the unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ of the repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. This information is fundamental to the crystal structure determination.

Once the full crystal structure is solved, the precise conformation of the this compound molecule in the solid state can be analyzed.

Molecular Conformation: This includes the determination of all bond lengths and angles. For instance, the C-O and C=O bond lengths in the carboxylic acid group and the C-O bond lengths of the methoxy and hydroxyl groups would be accurately measured.

Torsion Angle Analysis: A key conformational feature would be the torsion angle (dihedral angle) between the two phenyl rings. This angle would define the degree of twist between the rings and would be influenced by steric hindrance between adjacent atoms and by the packing forces within the crystal. Analysis of torsion angles involving the methoxy, hydroxyl, and carboxyl groups relative to their respective phenyl rings would also provide insight into their preferred orientations. The planarity of the aromatic rings and the substituents would also be assessed.

Intermolecular Interactions

The molecular structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and two phenyl rings, allows for a variety of intermolecular interactions that dictate its solid-state packing and solution-phase behavior. These interactions primarily include hydrogen bonding networks and π-π stacking. Due to the lack of specific crystallographic data for this compound, the following analysis is based on the well-understood principles of intermolecular forces and data from structurally related molecules.

Hydrogen Bonding Networks

The presence of both a carboxylic acid and a phenolic hydroxyl group makes this compound a potent participant in hydrogen bonding. Carboxylic acids are well-known to form strong hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a characteristic eight-membered ring. This dimerization is a common feature in the solid-state structures of many carboxylic acids.

Furthermore, the phenolic hydroxyl group and the methoxy group can also participate in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and carboxylic acid groups can all act as hydrogen bond acceptors. This multifunctionality can lead to the formation of extensive and complex one-, two-, or three-dimensional hydrogen-bonding networks. For instance, studies on hydroxybenzoic acids have shown that intramolecular hydrogen bonding can occur between an ortho-hydroxyl group and the carboxylic acid moiety. nih.govquora.com In the case of this compound, intermolecular hydrogen bonds are more likely to dominate the crystal packing, connecting multiple molecules together.

| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Interaction Type | Significance in Crystal Packing |

| Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | Strong, Dimeric | Primary motif for supramolecular assembly |

| Phenolic Hydroxyl (-OH) | Carboxylic Acid (C=O or -OH) | Strong | Contributes to network formation |

| Phenolic Hydroxyl (-OH) | Methoxy (-OCH3) | Moderate | Influences local molecular arrangement |

| Phenolic Hydroxyl (-OH) | Phenolic Hydroxyl (-OH) | Moderate | Can lead to chain or sheet formation |

π-π Stacking

The two phenyl rings in this compound provide sites for π-π stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. libretexts.org The strength and geometry of these interactions are influenced by the substituents on the rings. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives or Inherently Chiral Structures

While this compound itself is not chiral, the introduction of a chiral center or the presence of atropisomerism (chirality arising from restricted rotation around a single bond) in its derivatives would make them amenable to study by chiroptical spectroscopy, most notably circular dichroism (CD).

Substituted biphenyls can exhibit atropisomerism if the rotation around the single bond connecting the two phenyl rings is sufficiently hindered by bulky ortho substituents. libretexts.org In the case of this compound, the substituents are in the para and ortho positions, which may not provide enough steric hindrance to allow for the isolation of stable atropisomers at room temperature. However, the synthesis of derivatives with additional or bulkier substituents in the ortho positions could lead to conformationally stable, chiral molecules.

Should a chiral derivative of this compound be synthesized, circular dichroism would be a powerful tool for its stereochemical analysis. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule.

A general approach has been developed for determining the absolute configuration of chiral carboxylic acids by converting them into biphenyl (B1667301) amides. nih.govacs.org The sign of the Cotton effect in the CD spectrum, which arises from the biphenyl chromophore, is related to the preferred twist of the biphenyl moiety, and thus to the absolute configuration of the chiral acid. acs.org A similar strategy could be envisioned for chiral derivatives of this compound.

The table below outlines the potential application of CD spectroscopy to a hypothetical chiral derivative.

| Chiral Feature | Chromophore | Expected CD Signal | Information Gained |

| Atropisomerism | Biphenyl system | Cotton effects in the UV region | Determination of absolute configuration (P or M) |

| Chiral substituent | Biphenyl and other aromatic chromophores | Induced CD signals | Correlation of substituent stereochemistry with spectral features |

Computational and Theoretical Investigations of 4 4 Carboxyphenyl 2 Methoxyphenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity and spectroscopic characteristics of molecules.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net For instance, DFT calculations on a biphenyl (B1667301) derivative have indicated that a HOMO-LUMO energy gap of 4.06 eV corresponds to a stable and less reactive molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visualization of the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In studies of chlorinated biphenyls, MEP analysis has revealed that toxic congeners often exhibit highly positive electrostatic potentials on the aromatic rings and negative potentials on the chlorine atoms. nih.gov Such analyses for 4-(4-carboxyphenyl)-2-methoxyphenol would be invaluable in predicting its interaction with biological targets.

Table 1: Illustrative Electronic Properties of a Biphenyl Derivative from DFT Calculations (Note: The following data is for a representative biphenyl derivative and not this compound)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the outermost electron-donating orbital |

| LUMO Energy | -2.14 eV | Energy of the lowest electron-accepting orbital |

Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods are powerful tools for predicting spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. These methods can calculate vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). For example, the characterization of novel 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives involved the use of infrared, ¹H NMR, and ¹³C NMR spectroscopy to confirm their structures. researchgate.net Similarly, computational methods have been used to characterize 2-([1,1′-biphenyl]-4-yl)-6,8-dichloroquinoline-4-carboxylic acid. frontiersin.org

Table 2: Predicted Spectroscopic Data for an Analogous Biphenyl Derivative (Note: This data is illustrative and not specific to this compound)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value Range |

|---|---|---|

| FT-IR | O-H stretch | 3400-3600 cm⁻¹ |

| FT-IR | C=O stretch | 1680-1710 cm⁻¹ |

| ¹H NMR | Aromatic protons | 7.0-8.5 ppm |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Conformational analysis involves identifying stable conformers and the energy barriers between them. For biphenyl derivatives, a key conformational feature is the torsional angle between the two phenyl rings. Computational studies on chlorinated biphenyls have included extensive conformational searches to understand their properties. nih.gov Molecular dynamics simulations have also been employed to refine these conformational searches. nih.gov For flexible molecules like this compound, understanding the preferred conformations is essential for predicting how it might bind to a receptor or other molecular targets.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. tandfonline.com MD simulations have been used to study the interactions of hydroxylated polychlorinated biphenyls with the estrogen receptor-β, revealing that the binding is primarily driven by van der Waals interactions and stabilized by hydrogen bonds. nih.gov Such simulations could elucidate the dynamic binding of this compound to biological targets. Furthermore, MD simulations can model the influence of different solvents on a molecule's conformation and properties, which is crucial for understanding its behavior in various media. dntb.gov.uaunical.it

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is instrumental in modeling reaction mechanisms, allowing for the study of transition states and the calculation of activation energies. This is particularly useful for understanding and optimizing synthetic routes. The synthesis of many biphenyl derivatives relies on transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netrsc.orgnih.gov The mechanism of this reaction involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org Theoretical modeling of these steps for the synthesis of this compound could provide valuable insights for improving reaction yields and selectivity.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Science Applications

Intermolecular Interaction Energy Calculations for Supramolecular Assemblies

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific computational studies on the intermolecular interaction energies within the supramolecular assemblies of this compound. While the fundamental principles of supramolecular chemistry suggest that this molecule would engage in a variety of non-covalent interactions to form higher-order structures, specific quantitative data from theoretical calculations are not present in the accessible research landscape.

The molecular structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and a methoxy (B1213986) group, provides multiple sites for the formation of significant intermolecular interactions. It is highly probable that hydrogen bonding would be a dominant force in the formation of its supramolecular assemblies. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of robust dimeric structures, a common motif in carboxylic acids. Furthermore, the phenolic hydroxyl group and the oxygen atom of the methoxy group can also participate in hydrogen bonding networks, contributing to the stability and specific geometry of the resulting crystal lattice.

While direct experimental or computational data for this compound is unavailable, the methodologies for such investigations are well-established. Typically, researchers employ a variety of computational chemistry techniques to elucidate the nature and magnitude of intermolecular forces. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are often used to perform geometry optimizations and calculate interaction energies. Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts within a crystal structure.

The generation of detailed research findings and data tables, as requested, is contingent upon the existence of primary research that has specifically focused on the computational analysis of this compound. At present, such studies have not been published or are not indexed in the searched scientific databases. Therefore, a quantitative discussion and the presentation of interactive data tables on the intermolecular interaction energies for the supramolecular assemblies of this specific compound cannot be provided. Further experimental work, such as single-crystal X-ray diffraction, followed by theoretical calculations, would be necessary to generate the data required for a thorough analysis as outlined.

Derivatization and Analogue Synthesis for Research Applications

Synthesis of Functionalized Derivatives of 4-(4-Carboxyphenyl)-2-methoxyphenol

The presence of three distinct reactive sites—the carboxylic acid, the phenolic hydroxyl group, and the two aromatic rings—offers a versatile platform for a wide array of chemical modifications.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary target for derivatization to modulate solubility, introduce new functionalities, or enable covalent bonding to other molecules or surfaces. Standard reactions for modifying carboxylic acids can be readily applied.

Esterification: Conversion of the carboxylic acid to an ester can significantly alter the compound's solubility and electronic properties. This can be achieved through Fischer esterification with various alcohols in the presence of an acid catalyst. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters, enhancing solubility in less polar organic solvents.

Amidation: The formation of amides by reacting the carboxylic acid with primary or secondary amines introduces hydrogen bonding capabilities and can be used to link the molecule to biomolecules or polymer backbones. This reaction is typically facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active intermediate that readily reacts with the amine.

Table 1: Examples of Carboxylic Acid Derivatization Reactions

| Derivative | Reagents and Conditions | Purpose of Derivatization |

| Methyl Ester | Methanol, H₂SO₄ (catalytic), reflux | Increase solubility in organic solvents |

| N-Phenyl Amide | Aniline, EDC, DMF, room temperature | Introduce aromatic stacking interactions |

| N-Hydroxyethyl Amide | Ethanolamine, DCC, CH₂Cl₂, 0°C to rt | Introduce hydroxyl functionality for further reaction |

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for modification, influencing the compound's acidity, antioxidant potential, and coordination chemistry.

Etherification: Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, can be employed to introduce various alkyl or aryl groups. For example, reaction with methyl iodide would yield a dimethoxy derivative, while reaction with a long-chain alkyl bromide could enhance its lipophilicity.

Esterification: The phenolic hydroxyl can also be converted to an ester through reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This modification can protect the hydroxyl group or introduce new functional groups.

A pre-column derivatization method using a reagent like p-bromophenacyl bromide (p-BPB) can introduce a bromine atom into the molecule, which is useful for detection in techniques like liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). rsc.org

Substituent Effects on the Aromatic Rings

The properties of this compound are significantly influenced by the electronic nature of the substituents on its two aromatic rings. libretexts.orgfiveable.melibretexts.org The existing methoxy (B1213986) group is an electron-donating group, which activates the phenol-bearing ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. fiveable.melibretexts.org The carboxylic acid group, being an electron-withdrawing group, deactivates the other ring and directs electrophiles to the meta position. fiveable.me

Further substitution on the aromatic rings can be strategically employed to modulate the electronic properties. For instance, introducing additional electron-donating groups like alkyls or amines would increase the electron density of the aromatic system, while adding strong electron-withdrawing groups like nitro or cyano would decrease it. fiveable.melibretexts.org These modifications can have a profound impact on the compound's absorption and emission spectra, making them relevant for applications in optoelectronics.

Rational Design of Analogues for Structure-Property Relationship Studies in Materials Science

The rational design of analogues of this compound is crucial for establishing clear structure-property relationships. By systematically altering specific structural features, researchers can gain insights into how molecular architecture dictates macroscopic material properties.

For example, varying the length and nature of the linkage between the two aromatic rings can influence the molecule's rigidity and planarity, which in turn affects its packing in the solid state and its charge transport properties. Replacing the direct phenyl-phenyl bond with more flexible linkers like an ether or methylene (B1212753) group, or more rigid linkers like an acetylene (B1199291) unit, can lead to materials with different thermal and mechanical properties.

The position of the methoxy and carboxylic acid groups can also be varied to create constitutional isomers. These isomers, while having the same molecular formula, may exhibit vastly different properties due to altered dipole moments and intermolecular hydrogen bonding patterns.

Strategies for Constructing Polymeric or Oligomeric Structures Incorporating the Compound

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of polymers and oligomers.

Polyesters and Polyamides: The carboxylic acid and phenolic hydroxyl groups can be utilized in polycondensation reactions. For instance, polymerization with a diol would lead to a polyester (B1180765), while reaction with a diamine would produce a polyamide. The properties of the resulting polymer can be tuned by the choice of the comonomer.

Polymers via Derivatized Monomers: The compound can first be derivatized to introduce polymerizable groups. For example, the phenolic hydroxyl group can be reacted with acryloyl chloride to form an acrylate (B77674) monomer. This monomer can then undergo free-radical polymerization to yield a polymer with the this compound moiety as a pendant group. A similar strategy has been used to synthesize polymers from vanillin (B372448) derivatives. nih.gov

Synthesis of Precursors for Advanced Materials or Analytical Probes

Derivatives of this compound can serve as precursors for the synthesis of more complex structures for advanced applications.

Precursors for Metal-Organic Frameworks (MOFs): The carboxylic acid group makes this compound a suitable ligand for the construction of MOFs. By reacting it with metal ions, highly porous and crystalline materials with potential applications in gas storage, catalysis, and sensing can be synthesized.

Precursors for Luminescent Probes: By introducing specific functional groups that can interact with analytes of interest, derivatives of this compound can be developed as fluorescent or colorimetric probes. For example, incorporating a chelating unit could allow for the selective detection of metal ions. The inherent fluorescence of the biphenyl (B1667301) core can be modulated by the analyte binding event.

Exploration of Advanced Research Applications of 4 4 Carboxyphenyl 2 Methoxyphenol Derivatives

Supramolecular Chemistry and Self-Assembly Research

The tailored design of 4-(4-carboxyphenyl)-2-methoxyphenol derivatives allows for the construction of intricate supramolecular assemblies. These are highly ordered structures formed through non-covalent interactions such as hydrogen bonding and metal coordination.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters linked together by organic ligands. The carboxylic acid group in this compound and its derivatives can coordinate with various metal centers, leading to the formation of robust and porous frameworks.

For instance, a derivative, 4-(4-carboxyphenyl)-2,2,4,4-terpyridine (HL), has been used to synthesize novel MOFs. researchgate.netrsc.org In one study, this ligand was combined with cobalt (Co) or nickel (Ni) and 1,4-benzenedicarboxylic acid (1,4-H2bdc) to create three-dimensional (3D) frameworks with the formulas M2L2(1,4-bdc)(H2O), where M is Co or Ni. rsc.org These isostructural MOFs exhibit a novel 2-nodal (3, 8)-connected 3D architecture. rsc.org A similar approach with copper (Cu) resulted in a 3-fold interpenetrated 3-nodal (3, 4)-connected 3D framework. rsc.org These materials have shown potential in electrocatalysis, particularly for the hydrogen evolution reaction in a sodium laurylsulfonate (SDS) aqueous solution. rsc.org

Another example involves the use of 4-(4'-carboxyphenyl)-1,2,4-triazole (Hcpt), an asymmetrically binding ligand, to create novel cobalt-based MOFs with interesting magnetic properties. rsc.orgnih.gov One such MOF, [Co3II(μ3-O)(OH)(cpt)3(H2O)2]n·xH2O·yDMF, displays paramagnetic behavior, while another, [CoII(cpt)(N3)]n, exhibits metamagnetism. rsc.orgnih.gov

The table below summarizes the key features of some MOFs synthesized from derivatives of this compound.

| MOF | Metal Ion | Organic Ligand | Key Structural Feature | Potential Application |

| [Co2L2(1,4-bdc)(H2O)] | Cobalt (Co) | 4-(4-carboxyphenyl)-2,2,4,4-terpyridine (HL) | 2-nodal (3, 8)-connected 3D architecture | Electrocatalysis rsc.org |

| [Ni2L2(1,4-bdc)(H2O)] | Nickel (Ni) | 4-(4-carboxyphenyl)-2,2,4,4-terpyridine (HL) | 2-nodal (3, 8)-connected 3D architecture | Electrocatalysis rsc.org |

| [Cu2L2(1,4-bdc)(H2O)]·2H2O | Copper (Cu) | 4-(4-carboxyphenyl)-2,2,4,4-terpyridine (HL) | 3-fold interpenetrated 3-nodal (3, 4)-connected 3D framework | Electrocatalysis rsc.org |

| [Co3II(μ3-O)(OH)(cpt)3(H2O)2]n | Cobalt (Co) | 4-(4'-carboxyphenyl)-1,2,4-triazole (Hcpt) | Rhombohedral crystal structure with a trinuclear cobalt core | Magnetic Materials rsc.orgnih.gov |

| [CoII(cpt)(N3)]n | Cobalt (Co) | 4-(4'-carboxyphenyl)-1,2,4-triazole (Hcpt) | Two-dimensional complex | Magnetic Materials rsc.orgnih.gov |

Hydrogen-Bonded Organic Frameworks (HOFs) and Cocrystal Engineering

The presence of both hydrogen bond donors (carboxylic acid and phenol) and acceptors (methoxy and carbonyl oxygen) in this compound makes it an excellent candidate for constructing Hydrogen-Bonded Organic Frameworks (HOFs). These are crystalline porous materials built and held together by hydrogen bonds.

Furthermore, this compound is a valuable tool in cocrystal engineering. mdpi.com Cocrystals are multicomponent crystals where different molecules are held together in the same crystal lattice through non-covalent interactions. By carefully selecting a coformer molecule that can form predictable hydrogen bonds with this compound, researchers can design new solid forms with tailored physicochemical properties, such as solubility and stability. mdpi.comnih.gov The formation of heterosynthons, which are hydrogen-bonding motifs between different types of molecules, is a key strategy in the rational design of cocrystals. mdpi.com

Advanced Materials Science Applications

The functional groups on this compound also make it a versatile monomer and a key component in the synthesis of various advanced materials.

Monomer in Polymer Synthesis (e.g., Polyesters, Polyethers, Polycarbonates)

The difunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, allows it to act as a monomer in condensation polymerization reactions.

Polyesters: Polyesters are formed through the reaction of a dicarboxylic acid with a diol. libretexts.org While this compound itself contains both functionalities, its derivatives can be designed to participate in polyester (B1180765) synthesis. For example, a diol derivative could be reacted with a dicarboxylic acid to form a polyester chain.

Polycarbonates: Polycarbonates are typically synthesized from bisphenols and a carbonate source like phosgene (B1210022) or diphenyl carbonate. uwb.edu.pl The phenolic hydroxyl group of this compound or its derivatives can react to form carbonate linkages. Research into bio-based monomers for polycarbonate synthesis is an active area, with compounds derived from natural sources like eugenol (B1671780) and 2-methoxy-4-vinylphenol (B128420) being explored. rsc.org These bio-based approaches offer a more sustainable alternative to traditional polycarbonate production. rsc.org

Polyethers: Polyether synthesis often involves the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. The phenolic group of this compound can be deprotonated to form a phenoxide, which can then react with a dihalide to form a polyether.

The use of bio-derived monomers, such as those related to 2-methoxy-4-vinylphenol, is a growing trend in polymer chemistry, aiming to create more sustainable thermoplastics and thermoset polymers. nih.govmdpi.comresearchgate.net

Components in Functional Organic Dyes or Pigments

The aromatic core of this compound provides a scaffold that can be chemically modified to create functional organic dyes and pigments. By introducing chromophoric (color-bearing) and auxochromic (color-enhancing) groups, the electronic properties of the molecule can be tuned to absorb and emit light at specific wavelengths. The carboxylic acid group can also serve as an anchoring group to bind the dye to a substrate.

Luminescent Materials Research

Derivatives of this compound are being investigated for their potential in luminescent materials. The extended π-conjugation in these molecules can lead to fluorescence or phosphorescence upon excitation with ultraviolet or visible light.

A notable example is the use of 4-(4-carboxy phenoxy) phthalic acid, a related structure, in the synthesis of a zinc-based MOF, [Zn3(BMP)2L2(H2O)4]·2H2O. nih.gov This material exhibits strong and stable luminescence and has been demonstrated as a luminescent sensor for the detection of acetone (B3395972) and tetracycline. nih.gov The quenching of the MOF's luminescence in the presence of these analytes forms the basis of the sensing mechanism. nih.gov The research highlights the potential for designing luminescent sensors based on the frameworks constructed from such carboxyphenyl-containing ligands.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The predominant strategy for constructing the core biphenyl (B1667301) structure of 4-(4-carboxyphenyl)-2-methoxyphenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mt.comlibretexts.orgwikipedia.org This powerful carbon-carbon bond-forming reaction typically involves the coupling of an organoboron species, such as an arylboronic acid, with an organohalide. mdpi.com For the target molecule, this would likely involve reacting a boronic acid derivative of 2-methoxyphenol with a halogenated benzoic acid (or its ester) or the reverse combination.

Future research should pivot towards developing more efficient, cost-effective, and environmentally benign synthetic routes. Key areas for exploration include:

Green Chemistry Approaches: A significant push is being made to adapt Suzuki-Miyaura coupling to greener conditions. researchgate.net This involves using water-soluble catalysts, aqueous solvent systems (e.g., ethanol (B145695)/water), or even solvent-free methods using media like quartz sand. acs.orgpku.edu.cnnih.gov Developing a synthesis that operates at room temperature and in the open air, perhaps using a recyclable, ligand-free catalyst like palladium on carbon (Pd/C), would represent a major advance in efficiency and sustainability. pku.edu.cn

One-Pot Procedures: Streamlining the synthesis into fewer steps can dramatically reduce waste, time, and cost. Research into one-pot methodologies, where key reagents like phosphine (B1218219) ligands are generated in situ, could simplify the production of the target compound and its derivatives. nih.gov

Expanded Scope of Coupling Partners: While aryl bromides and iodides are common starting materials, expanding the methodology to include less reactive but more abundant aryl chlorides would be economically advantageous. wikipedia.org Similarly, investigating pseudohalides like triflates as coupling partners could offer alternative pathways with different reactivity and selectivity profiles. wikipedia.org

A comparison of potential synthetic approaches is outlined in the table below.

| Approach | Catalyst/Reagents | Solvent | Advantages | Research Focus |

| Traditional Suzuki | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Toluene, Dioxane | High yields, well-established | N/A |

| Green Suzuki | Water-soluble Pd-nanocatalyst, Pd/C | Water, Ethanol/Water | Environmentally friendly, recyclable catalyst, milder conditions | Catalyst design, room temperature reactions |

| Ligand-Free Suzuki | Pd/C, Pd(OAc)₂ | Ethanol/Water | Reduced cost, simplified purification | Optimizing catalyst loading and recyclability |

| One-Pot Synthesis | Grignard reagents, Benzyne, Chlorodialkylphosphine | THF | Time and cost-efficient, fewer isolation steps | Expanding substrate scope, improving yields |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

The Suzuki-Miyaura reaction proceeds through a well-accepted catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. mt.comwikipedia.org However, many nuances of the mechanism, particularly for complex substrates like this compound, remain fertile ground for investigation.

Future mechanistic studies should aim to:

Elucidate the Role of Substituents: The electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group on the phenyl rings likely influence the kinetics of the catalytic cycle. A deeper understanding of how these groups affect the rate-determining step, which is often the oxidative addition of the aryl halide to the Pd(0) catalyst, is needed. libretexts.orgcore.ac.ukresearchgate.net

Characterize Transient Intermediates: The transmetalation step, where the boronic acid's organic moiety is transferred to the palladium center, is activated by a base, but its precise mechanism is still debated. wikipedia.org Advanced analytical techniques, such as in-situ spectroscopy and nanoelectrospray ionization mass spectrometry (nanoESI-MS), can be employed to detect and characterize fleeting intermediates, like the proposed palladium-oxygen-boron species, providing a clearer picture of the reaction pathway. libretexts.orgnih.gov

Understand Side Reactions: The formation of byproducts, such as homocoupled biphenyls, can reduce the yield and complicate purification. acs.org Mechanistic studies focused on how and why these side products form are crucial for developing strategies to suppress them.

Clarify Catalyst Activation: Often, a stable Pd(II) precatalyst is used, which is reduced in situ to the active Pd(0) species. This activation process can be a rate-limiting step itself and is not fully understood for all systems. nih.gov Investigating the activation pathways for catalysts used in the synthesis of this specific compound will be key to optimizing reaction conditions.

Rational Design of Derivatives for Tunable Material Properties

The intrinsic properties of the this compound scaffold make it an excellent starting point for designing new functional materials. The rigid biphenyl core is a classic mesogen, a key component for creating liquid crystals (LCs). nih.govtandfonline.com

Future research should focus on the rational design of derivatives to control and tune material properties:

Liquid Crystal Development: By converting the carboxylic acid to various esters or amides, a library of new compounds can be synthesized. The length and branching of the attached alkyl chains can be systematically varied to study their effect on melting points and the temperatures and stability of smectic and nematic liquid crystal phases. rsc.org Further substitution on the rings could be used to tune properties like birefringence and dielectric anisotropy for advanced display applications. tandfonline.com

Polymer Science: The phenolic hydroxyl and carboxylic acid groups are ideal handles for polymerization. Acrylate (B77674) derivatives can be synthesized and used as monomers for crosslinked polymers, where the biphenyl units can induce self-assembly and pi-pi stacking interactions, leading to materials with unique mechanical and thermal properties. nih.govnih.gov The compound could also serve as a monomer for high-performance polyesters and polyamides.

Structure-Property Relationships: A systematic approach to derivatization, coupled with thorough characterization, will allow for the development of clear structure-property relationships. rsc.orgacs.org This knowledge is essential for the predictive and rational design of new materials tailored for specific applications, moving beyond trial-and-error approaches.

| Derivative Type | Potential Modification | Target Property | Potential Application |

| Liquid Crystals | Esterification of carboxylic acid with various alcohols | Nematic/Smectic phase range, Birefringence | Display technologies, Smart windows |

| Polymers | Acrylation of phenol (B47542); Polyester (B1180765)/polyamide formation | Modulus, Thermal stability, Pi-pi stacking | High-performance plastics, Functional networks |

| Biologically Active | Amidation of carboxylic acid with amines/amino acids | Anticoagulant, Antimicrobial activity | Pharmaceuticals, Agrochemicals |

Integration of the Compound into Advanced Hybrid Systems for Emerging Technologies

The dual functionality of this compound makes it an attractive building block for integration into more complex, multi-component systems.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal organic linker for constructing MOFs. nih.govmdpi.com Biphenyl dicarboxylic acids are known to produce MOFs with high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis. nih.govrsc.org Future work should involve using the title compound as a primary or secondary linker to build novel MOFs. The additional methoxy and phenol groups could impart unique functionality to the pore walls, potentially leading to selective gas adsorption or catalytic activity. nih.gov

High-Performance Polymers: The compound can be used as a functionalized monomer to be incorporated into advanced polymers. For example, it could be used in the synthesis of materials like polyetheretherketone (PEEK), where the biphenyl unit enhances thermal stability and mechanical strength, making them suitable for demanding applications such as biomedical implants. ijraset.com

Surface Modification and Sensors: The functional groups can be used to anchor the molecule to surfaces, creating chemically modified interfaces. For example, it could be part of a system for creating responsive materials where the orientation of liquid crystals on a bimetallic surface is altered by exposure to a specific chemical, forming the basis of a sensor. rsc.org

Exploration of New Catalytic Applications (e.g., as a ligand or organocatalyst precursor)

The molecular structure of this compound holds significant, yet largely unexplored, potential in the field of catalysis.

Ligand Synthesis for Homogeneous Catalysis: The phenolic hydroxyl and the carboxylic acid's oxygen atoms can act as coordination sites for transition metals, making the compound a potential bidentate ligand. orientjchem.orgwikipedia.org Metal complexes formed with this ligand could exhibit novel catalytic activities. Furthermore, the hydroxyl group could be converted into a phosphine, creating a functionalized biphenyl phosphine ligand. Such ligands are known to be highly effective in various palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Precursor for Heterogeneous Catalysts: The compound could be used to synthesize or modify solid supports. For instance, its incorporation into a MOF structure could create a heterogeneous catalyst where the metal nodes are the active sites, and the functionalized organic linker modulates their reactivity. rsc.org

Organocatalysis: While less explored, the rigid, functionalized scaffold could serve as a precursor for developing new organocatalysts. By introducing chiral elements to the molecule, it could be used in asymmetric catalysis, a highly sought-after capability in the synthesis of pharmaceuticals and fine chemicals. acs.org

Future research in this area would involve the synthesis and characterization of metal complexes using this compound as a ligand, followed by screening their performance in various catalytic reactions.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Carboxyphenyl)-2-methoxyphenol, and how can its purity be rigorously characterized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to link the carboxyphenyl and methoxyphenol moieties. Post-synthesis, purity is validated using:

- NMR Spectroscopy : To confirm structural integrity (e.g., aromatic proton splitting patterns and coupling constants) .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination .

- HPLC with UV-Vis Detection : To quantify impurities (<98% purity threshold recommended for biological assays) .

Q. How does the solubility profile of this compound influence solvent selection in experimental protocols?

- Methodological Answer : The compound’s solubility is pH-dependent due to its carboxylic acid and phenolic hydroxyl groups:

- In polar aprotic solvents (e.g., DMSO, DMF): High solubility (>50 mg/mL) at neutral pH .

- In aqueous buffers : Solubility increases at pH >6 (deprotonation of carboxylic acid). Use phosphate-buffered saline (PBS) or Tris-HCl for biological assays, adjusting pH to 7.4 .

- Critical Note : Precipitation in acidic conditions (pH <4) necessitates pre-solubilization in DMSO before aqueous dilution .

Advanced Research Questions

Q. How can researchers resolve contradictory literature reports on the compound’s stability under acidic conditions?

- Methodological Answer : Contradictions may arise from varying experimental setups. To address this:

Q. Controlled Stability Studies :

Q. Degradation Product Identification :

- Use LC-MS/MS to characterize byproducts (e.g., decarboxylation or demethylation derivatives) .

Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-phenylphenol derivatives) to identify stability trends .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the methoxy group’s electron-donating effect increases aromatic ring nucleophilicity .

- Molecular Dynamics Simulations : Model solvation effects in polar solvents to predict reaction pathways (e.g., SN2 mechanisms at the carboxyphenyl group) .

- Validation : Compare computational results with experimental kinetics (e.g., rate constants derived from UV-Vis monitoring) .

Q. What strategies mitigate conflicting bioactivity data across different assay systems (e.g., enzyme inhibition vs. cellular assays)?

- Methodological Answer :

- Orthogonal Assay Design :

- Enzyme Inhibition : Use Ellman’s spectrophotometric method (e.g., acetylcholinesterase inhibition assays, as in KI = 90–380 nM for similar methoxyphenol derivatives) .

- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to correlate bioactivity with permeability .

- Data Normalization : Adjust for assay-specific variables (e.g., serum protein binding in cell media) using control compounds with known activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.